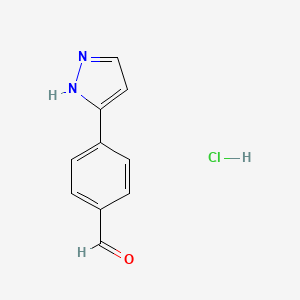

4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 2230804-28-9 . It has a molecular weight of 208.65 .

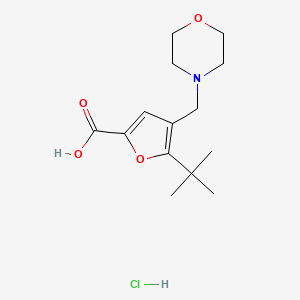

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 208.65 . The compound is stored at room temperature .Scientific Research Applications

Synthesis and Catalysis

A key application area is in synthesis and catalysis, where derivatives of 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride serve as intermediates or catalysts in chemical reactions. For example, ZnO-beta zeolite has been utilized as an effective catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of pyrazolyl compounds in facilitating organic transformations with good to excellent yields and reusability of the catalytic material (Katkar et al., 2011).

Molecular Structure Analysis

Research into the molecular structure, characterization, and analysis of novel pyrazole derivatives is another significant application. Studies like the one conducted by Naveen et al. (2021), which involved the synthesis, characterization, and crystal structure analysis of a novel pyrazole derivative, demonstrate the utility of these compounds in deepening our understanding of molecular interactions, stability, and properties (Naveen et al., 2021).

Metal-Organic Frameworks (MOFs)

Pyrazole-based ligands are also instrumental in the development of metal–organic frameworks (MOFs) with high thermal and chemical stability. The study by Colombo et al. (2011) showcases the synthesis of MOFs using a pyrazole-based ligand, which resulted in materials with exceptional stability and potential applications in catalysis and gas storage (Colombo et al., 2011).

Antimicrobial and Antioxidant Properties

Functionalized pyrazole scaffolds exhibit antimicrobial and antioxidant activities, as explored in a study by Rangaswamy et al. (2017). This research highlights the potential of pyrazole derivatives in pharmaceutical applications, providing a foundation for the development of new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for “4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride” are not mentioned in the sources I found, pyrazole compounds in general are of significant interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their broad range of chemical and biological properties make them valuable targets for future research and development .

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWCKHHWAPNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)